REACTION_CXSMILES
|
[NH2:1][C@H:2]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)[CH2:3][OH:4].CN([Si](C)(C)C)C(=O)C.CC([O:23][CH2:24][C:25]1[C:38]2[C:33](=CC=CC=2)[C:32](COC(C)=O)=[C:31]2[C:26]=1C=CC=C2)=O>ClCCl>[OH:4][CH2:3][CH:2]([NH:1][C:24](=[O:23])[C:25]1[CH:38]=[CH:33][CH:32]=[CH:31][CH:26]=1)[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
N[C@@H](CO)C1=CC=CC=C1
|
Name
|
|
Quantity
|
3.4 mL
|
Type
|
reactant
|
Smiles
|
CN(C(C)=O)[Si](C)(C)C
|
Name
|
2,2'-dithiobis[benzoyl chloride]
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)OCC1=C2C=CC=CC2=C(C3=CC=CC=C31)COC(=O)C
|
Name
|
crude product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
The solution was stirred for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled to 0° C. to 5° C.
|
Type
|
CUSTOM
|
Details
|
to precipitate from solution
|
Type
|
FILTRATION
|
Details
|
This solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with 1N HCl, water
|
Type
|
CUSTOM
|
Details
|
recrystallized from dimethylformamide/water
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
OCC(C1=CC=CC=C1)NC(C1=CC=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |